molecular formula C8H9BrO3S B13926098 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene

1-bromo-3-methoxy-5-(methylsulfonyl)Benzene

Cat. No.: B13926098
M. Wt: 265.13 g/mol
InChI Key: ULOODDSURQASHD-UHFFFAOYSA-N
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Description

1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene typically involves multiple steps One common method starts with the bromination of 3-methoxyanisole to introduce the bromine atom at the meta positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-methoxy-5-(methylsulfonyl)Benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-bromo-3-methoxy-5-(methylsulfonyl)Benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the functional groups on the benzene ring play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme active sites in biological systems to catalytic sites in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring. This combination allows for a wide range of chemical reactivity and makes the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

1-bromo-3-methoxy-5-methylsulfonylbenzene

InChI

InChI=1S/C8H9BrO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,1-2H3

InChI Key

ULOODDSURQASHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

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